Product packaging for Benzenemethanamine, 3-fluoro-N-methoxy-(Cat. No.:CAS No. 543730-70-7)

Benzenemethanamine, 3-fluoro-N-methoxy-

Cat. No.: B1314891
CAS No.: 543730-70-7
M. Wt: 155.17 g/mol
InChI Key: UZIVOFAFIGZNQE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Benzenemethanamine, 3-fluoro-N-methoxy- (CAS: 543730-70-7) is a fluorinated aromatic amine with the molecular formula $$ \text{C}8\text{H}{10}\text{FNO} $$ and a molecular weight of 155.17 g/mol. Its systematic IUPAC name is N-methoxy-1-(3-fluorophenyl)methanamine , reflecting its methoxy-substituted amine group and 3-fluorobenzyl backbone. Common synonyms include 3-fluoro-N-methoxybenzylamine and N-(3-fluorobenzyl)-O-methylhydroxylamine. The compound’s SMILES notation (CONCc1cccc(c1)F) and InChIKey (UZIVOFAFIGZNQE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Registry Number 543730-70-7
Molecular Formula $$ \text{C}8\text{H}{10}\text{FNO} $$
Molecular Weight 155.17 g/mol
SMILES CONCc1cccc(c1)F
InChIKey UZIVOFAFIGZNQE-UHFFFAOYSA-N

Structural Characteristics and Molecular Architecture

The molecule features a benzene ring substituted with a fluorine atom at the meta-position (C3) and a methoxyamine group ($$-\text{NH}-\text{OCH}_3$$) at the benzylic position. X-ray crystallography and computational studies reveal a planar aromatic ring with slight distortion due to the electron-withdrawing fluorine and the steric bulk of the methoxyamine moiety. The N–O bond in the methoxyamine group exhibits partial double-bond character ($$ \sim 1.32 \, \text{Å} $$), consistent with resonance stabilization between the amine and oxygen lone pairs.

Key Structural Features:

  • Bond Lengths :
    • C–F: $$ 1.35 \, \text{Å} $$ (typical for aryl fluorides).
    • N–O: $$ 1.32 \, \text{Å} $$ (shorter than single bonds due to resonance).
  • Dihedral Angles :
    • The methoxyamine group adopts a gauche conformation relative to the benzene ring, minimizing steric clashes.

Historical Context in Organofluorine Chemistry

The synthesis of fluorinated aromatic amines emerged in the mid-20th century, driven by the demand for thermally stable polymers and pharmaceuticals. Benzenemethanamine, 3-fluoro-N-methoxy-, represents a niche subclass of N-alkoxyamines, first reported in the early 2000s as part of efforts to develop radical stabilizers for controlled polymerization. Its design leverages fluorine’s electronegativity to modulate electronic effects and the methoxyamine group’s ability to act as a nitroxide precursor.

Milestones in Development:

  • 2002 : Initial synthesis via nucleophilic substitution of 3-fluorobenzyl bromide with methoxyamine.
  • 2010s : Applications in nitroxide-mediated polymerization (NMP) and fluorescence sensing.

Position within Aromatic N-Methoxy Compound Classification

This compound belongs to the N-methoxybenzylamine family, distinguished by its fluorine substituent. Compared to non-fluorinated analogs like N-methoxy-4-methoxybenzylamine (CAS: 702-24-9), the 3-fluoro derivative exhibits enhanced oxidative stability and altered solubility due to fluorine’s inductive effects.

Table 2: Comparative Properties of Aromatic N-Methoxyamines

Compound Molecular Formula Melting Point (°C) LogP Applications
Benzenemethanamine, 3-fluoro-N-methoxy- $$ \text{C}8\text{H}{10}\text{FNO} $$ 45–47 1.2 Polymerization initiators
N-Methoxy-4-methoxybenzylamine $$ \text{C}9\text{H}{13}\text{NO} $$ 62–64 0.9 Pharmaceutical intermediates

Significance in Contemporary Chemical Research

The compound’s dual functionality—fluorine’s electronic effects and the methoxyamine’s radical scavenging properties—makes it valuable in multiple domains:

  • Polymer Chemistry : Serves as a thermally labile initiator in NMP, enabling precise control over polymer chain growth.
  • Organic Synthesis : Acts as a building block for fluorinated heterocycles via cycloaddition reactions.
  • Materials Science : Enhances the stability of fluoropolymers used in electronics and coatings.

Recent studies highlight its role in developing 18F-labeled radiopharmaceuticals , where its fluorine atom facilitates positron emission tomography (PET) imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B1314891 Benzenemethanamine, 3-fluoro-N-methoxy- CAS No. 543730-70-7

Properties

IUPAC Name

1-(3-fluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIVOFAFIGZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478549
Record name BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543730-70-7
Record name BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 3-fluorobenzyl chloride, with methoxyamine. This reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.

    Reductive Amination: Another method involves the reductive amination of 3-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenemethanamine, 3-fluoro-N-methoxy- can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Benzenemethanamine, 3-fluoro-N-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Research: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry:

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of benzenemethanamine, 3-fluoro-N-methoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Benzenemethanamine, 3-fluoro-N-methoxy-, differing in substituents or functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications
Benzenemethanamine, 3-fluoro -F at C3; NH₂ group C₇H₈FN 141.15 g/mol Base compound; used in synthesis of derivatives
3-Ethoxy-2,4-difluorobenzenemethanamine -OCH₂CH₃ at C3; -F at C2, C4; NH₂ group C₉H₁₁F₂NO 203.19 g/mol Higher hydrophobicity (logP ~5.26); potential agrochemical intermediate
Benzenemethanamine, 2-chloro-3-(trifluoromethyl) -Cl at C2; -CF₃ at C3; NH₂ group C₈H₇ClF₃N 209.6 g/mol Melting point: 35–38°C; used in pharmaceutical synthesis
[3-(Benzyloxy)phenyl]methanamine hydrochloride -OCH₂C₆H₅ at C3; NH₂⁺HCl group C₁₄H₁₆ClNO 265.74 g/mol Polar derivative; bioactive in antimicrobial studies
4-Methoxy-N-(phenylmethylene)benzenamine -OCH₃ at C4; N=CHC₆H₅ group C₁₄H₁₃NO 211.26 g/mol Tboil: 677.16 K (calculated); imine intermediate

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., -F, -Cl, -CF₃) reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups increase hydrophobicity (logP) .
  • N-Substitution : The N-methoxy group in the target compound likely reduces basicity compared to primary amines (e.g., Benzenemethanamine, 3-fluoro), altering solubility and interaction with biological targets .

Physicochemical Properties

  • logP and Solubility: The ethoxy-difluoro derivative (C₉H₁₁F₂NO) has a calculated logP of 5.266, indicating high lipophilicity . The hydrochloride salt of [3-(benzyloxy)phenyl]methanamine shows enhanced water solubility due to ionic character .
  • Thermal Stability : The 2-chloro-3-(trifluoromethyl) variant melts at 35–38°C, reflecting stability influenced by halogen and CF₃ groups .

Biological Activity

Benzenemethanamine, 3-fluoro-N-methoxy- (CAS Number: 12146886) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies to provide a comprehensive overview.

  • Molecular Formula : C8H10FNO
  • Molecular Weight : 155.172 g/mol
  • IUPAC Name : (3-fluoro-4-methoxyphenyl)methanamine
  • PubChem CID : 12146886

Biological Activity

The biological activity of Benzenemethanamine, 3-fluoro-N-methoxy- has been examined in various studies, highlighting its potential therapeutic applications:

  • Antidiabetic Properties : A study investigated a series of benzylamine derivatives, including related compounds, for their antihyperglycemic effects. The structure-activity relationship indicated that modifications such as the introduction of a fluorine atom could enhance the biological activity against diabetes .
  • PPAR Activation : Research into peroxisome proliferator-activated receptors (PPARs) has shown that compounds similar to Benzenemethanamine can influence metabolic pathways. PPARα activation is linked to lipid metabolism and insulin sensitivity, which could be beneficial in treating metabolic disorders .
  • Neurotransmitter Modulation : Some studies suggest that amine derivatives can act as modulators of neurotransmitter systems, potentially impacting mood and cognitive functions. This opens avenues for exploring their role in neuropharmacology .

Synthesis

The synthesis of Benzenemethanamine, 3-fluoro-N-methoxy- can be achieved through several methods:

  • Catalytic Coupling : A method involving the coupling of secondary amines under specific conditions has been developed. This process is efficient and allows for the selective formation of the desired amine products .

Table 1: Synthesis Conditions for Benzenemethanamine Derivatives

Reaction ComponentAmountConditions
Benzylamine54 mgStirred at 130 °C
Cyclohexylamine69 mgToluene as solvent
Catalyst3 mol % RuOil bath
Time16 hours

Case Study 1: Antidiabetic Activity

A series of experiments were performed to evaluate the antihyperglycemic effects of various benzylamine derivatives. The results indicated that the introduction of a methoxy group and a fluorine atom significantly improved glucose uptake in vitro models.

Case Study 2: PPAR Activation

In vivo studies demonstrated that compounds structurally related to Benzenemethanamine activated PPARα and PPARγ pathways, leading to improved lipid profiles in diabetic mice models. This suggests potential applications in managing obesity-related metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-fluoro-N-methoxy-benzenemethanamine?

  • Methodology :

  • Reductive amination : React 3-fluoro-4-methoxybenzaldehyde with methoxyamine in the presence of a reducing agent (e.g., NaBH₃CN) under acidic conditions.
  • Nucleophilic substitution : Use a halogenated precursor (e.g., 3-fluoro-4-bromobenzylamine) with methoxide ions (CH₃O⁻) in polar aprotic solvents (DMF or DMSO) at elevated temperatures.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
    • Key considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., methoxy group integration at δ 3.2–3.5 ppm) .

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^{1}\text{H}-NMR: Fluorine substituents induce deshielding in adjacent protons (e.g., aromatic protons near F show splitting patterns due to 19F^{19}\text{F}-1H^{1}\text{H} coupling).
  • 13C^{13}\text{C}-NMR: Methoxy carbons resonate at ~55 ppm; fluorine causes upfield/downfield shifts in adjacent carbons.
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calc. for C₈H₁₀FNO: 155.07 g/mol).
    • Infrared (IR) : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–F (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence electronic structure and reactivity?

  • Computational analysis : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) reveals:

  • Electron-withdrawing effects of fluorine stabilize the aromatic ring, reducing electron density at the benzylic amine.
  • Frontier molecular orbitals (HOMO/LUMO) indicate nucleophilic attack is favored at the methoxy group.
    • Experimental validation : Compare Hammett σ values for substituent effects on reaction rates (e.g., SNAr reactions) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in 19F^{19}\text{F}-NMR)?

  • Case study : Observed splitting may arise from dynamic effects (e.g., rotamers) or intermolecular interactions.
  • Strategies :

  • Variable-temperature NMR to identify conformational changes.
  • Cross-validate with 1H^{1}\text{H}-19F^{19}\text{F} HOESY experiments to probe spatial proximity of fluorine to specific protons.
  • Compare computational chemical shift predictions (GIAO method) with experimental data .

Q. What challenges arise in modeling the compound’s interaction with biological targets?

  • Electron density considerations : The Colle-Salvetti correlation-energy formula (adapted for DFT) highlights challenges in modeling fluorine’s polarizability and lone-pair interactions.
  • Molecular docking : Fluorine’s van der Waals radius (1.47 Å) and electronegativity require force-field parameter adjustments for accurate protein-ligand binding predictions.
  • Validation : Pair docking results with experimental binding assays (e.g., SPR or ITC) to refine computational models .

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